N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-(2-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural elements include:
- Sulfone group (5,5-dioxide): Enhances metabolic stability and polarity compared to non-oxidized thiazole analogs.
- Cyclopropanecarboxamide moiety: The strained cyclopropane ring may influence conformational rigidity and binding affinity.
Properties
Molecular Formula |
C15H15FN2O3S2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H15FN2O3S2/c16-10-3-1-2-4-11(10)18-12-7-23(20,21)8-13(12)22-15(18)17-14(19)9-5-6-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
JVQJDLXUTOWJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic conditions. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile. The final step involves the formation of the cyclopropane carboxamide moiety through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors for the cyclopropanation step and employing continuous flow chemistry techniques to streamline the synthesis process. Additionally, purification methods such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The cyclopropane carboxamide moiety may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name / ID | Core Structure | Key Substituents/Functional Groups | Notable Features |
|---|---|---|---|
| N-[(2Z)-3-(2-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide | Tetrahydrothieno[3,4-d][1,3]thiazole | 2-Fluorophenyl, sulfone, cyclopropanecarboxamide | High polarity (sulfone), conformational rigidity (cyclopropane) |
| (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine derivatives (11a, 11b) | Thiazolo[3,2-a]pyrimidine | Benzylidene, cyano, methylfuranyl | Planar aromatic systems; moderate yields (68%) |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | Thiazole-amino-hydrazide | Chlorophenyl, dimethylphenyl, hydrazide | Flexible hydrazide linker; potential for hydrogen bonding |
| Thiazol-5-ylmethyl carbamate analogs (e.g., compounds n, o, w, x) | Thiazolylmethyl carbamate | Hydroperoxypropanyl, methylureido, diphenylhexane | Complex peptidomimetic scaffolds; likely protease inhibition |
Key Observations :
Key Observations :
- Thiazolo[3,2-a]pyrimidines (e.g., 11a,b) are synthesized via Knoevenagel condensation with moderate yields (68%) .
- Hydrazide derivatives (e.g., 9f) require longer reaction times (12 h reflux) but achieve comparable yields (57–68%) .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- The CN stretch (~2,219 cm⁻¹) in 11a and 9f aligns with cyano-containing analogs .
- The main compound’s sulfone group would exhibit distinct S=O stretches (~1,350 cm⁻¹) absent in non-oxidized thiazoles.
- Fluorine substituents in the main compound would produce unique ^19^F NMR signals and deshielded ^1^H/^13^C resonances.
Research Findings and Implications
- Structural Uniqueness : The main compound combines sulfone, fluorophenyl, and cyclopropane groups, distinguishing it from simpler thiazole derivatives .
- Synthetic Complexity : Compared to analogs in and , its synthesis may require multi-step optimization, particularly for sulfonation and cyclopropane coupling.
Biological Activity
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique thiazole and thieno rings. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including potential applications in medicinal chemistry.
Molecular Structure and Properties
- Molecular Formula: C19H17FN2O4S2
- Molecular Weight: 420.48 g/mol
- CAS Number: 902044-57-9
- Structural Features: The compound features a cyclopropanecarboxamide moiety and a fluorophenyl substituent, which may influence its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction: It could bind to specific cellular receptors, influencing signal transduction processes.
- Gene Expression Modulation: The compound might affect the expression of genes related to cell growth, differentiation, and apoptosis.
Pharmacological Profile
Research on similar thiazole derivatives indicates potential pharmacological activities such as:
- Antitumor Activity: Thiazole compounds have been investigated for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains.
- Anti-inflammatory Effects: Certain thiazole-based compounds have shown promise in reducing inflammation.
Case Studies and Research Findings
- Antitumor Efficacy:
-
Antimicrobial Activity:
- Another research focused on the antimicrobial properties of thiazole derivatives. The study reported that certain compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .
- Inflammation Modulation:
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
